CCT129202

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

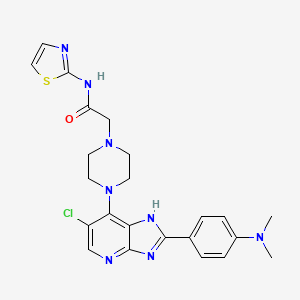

CCT129202 is a selective inhibitor of Aurora A kinase, a protein that plays a crucial role in cell division and mitotic processes. This compound exhibits high affinity for Aurora A kinase, with an inhibition constant (Ki) of 49.8 nM, making it an effective agent in targeting this enzyme in cancer therapies . The chemical structure of CCT129202 is characterized by its imidazo[4,5-b]pyridine core, which contributes to its biological activity and selectivity against various kinases involved in tumorigenesis .

- Due to the lack of specific information, omit this section to avoid potential safety misadvice.

- Generally, new or untested compounds should be handled with caution following proper laboratory safety protocols.

Additional Tips

CCT129202 functions primarily as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of Aurora A kinase. This inhibition disrupts the kinase's ability to phosphorylate target substrates, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the accumulation of cells with greater than 4N DNA content, indicating a failure in proper mitotic progression .

CCT129202 has demonstrated significant biological activity against various cancer cell lines. It induces apoptosis and cell cycle arrest by interfering with the function of Aurora A kinase, which is essential for mitotic spindle formation and chromosomal segregation during cell division . In vitro studies have shown that CCT129202 can effectively inhibit the proliferation of human tumor cells, leading to increased DNA content and subsequent cell death . Additionally, it activates p21, a cyclin-dependent kinase inhibitor that plays a role in tumor suppression .

The synthesis of CCT129202 involves several key steps:

- Formation of the Imidazo[4,5-b]pyridine Core: The initial step typically includes the reaction of appropriate precursors to form the imidazo[4,5-b]pyridine structure.

- Functionalization: Subsequent reactions involve introducing various functional groups that enhance selectivity and potency against Aurora A kinase.

- Purification: The final product is purified using standard techniques such as chromatography to ensure high purity suitable for biological testing .

CCT129202 is primarily researched for its potential applications in cancer therapeutics. Its ability to selectively inhibit Aurora A kinase makes it a candidate for treating various malignancies where this kinase is overexpressed or mutated. Clinical trials are ongoing to evaluate its efficacy in different types of cancers, including solid tumors and hematological malignancies .

Interaction studies have shown that CCT129202 selectively inhibits Aurora A kinase while demonstrating less potency against other kinases such as fibroblast growth factor receptor 3 and glycogen synthase kinase 3 beta. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment . Furthermore, studies indicate that CCT129202 can induce apoptosis through mechanisms involving checkpoint activation and modulation of cell cycle regulators like p21 .

CCT129202 shares structural similarities with several other Aurora kinase inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Selectivity | Ki (nM) | Phase of Development |

|---|---|---|---|

| CCT129202 | High for Aurora A | 49.8 | Preclinical |

| AZD1152 (Barasertib) | Moderate | 1359 | Phase I/II |

| PHA-739358 | Broad (Aurora A/B) | 13 | Phase II |

| MLN8237 | High for Aurora A | 20 | Phase II |

| VX-680 | Broad (Aurora A/B/C) | 0.6 | Phase I |

Uniqueness of CCT129202:

- Selectivity: CCT129202 exhibits a higher selectivity for Aurora A compared to other compounds like AZD1152 and PHA-739358, which affect multiple kinases.

- Potency: Its Ki value indicates a stronger binding affinity for Aurora A than many other inhibitors currently under investigation.

The synthesis of imidazopyridine scaffolds has evolved substantially over the past decades, with multiple synthetic routes now available for accessing these privileged structures [1] [2]. The development of CCT129202 specifically leverages the imidazo[4,5-b]pyridine core, which serves as the central scaffold for Aurora kinase inhibition [3] [4].

Condensation Tandem Reactions

Traditional condensation approaches represent the foundational methodology for imidazopyridine synthesis. The classical Tschitschibabin method, developed in 1925, involves the reaction of 2-aminopyridine with bromoacetaldehyde at elevated temperatures ranging from 150 to 200°C [1] [5]. This approach was subsequently refined through the incorporation of bases such as sodium hydrogen carbonate, enabling milder reaction conditions and improved efficiency.

Hand and Paudler demonstrated a particularly relevant condensation approach in 1982, synthesizing 2-phenyl-imidazopyridine using 2-aminopyridine and α-halogenated carbonyl compounds in ethanol without catalysts at 60°C for 5 hours [1]. This methodology establishes the fundamental principle underlying many subsequent developments in imidazopyridine synthesis.

The mechanism of condensation-driven imidazopyridine formation involves two sequential steps: initial formation of a pyridinium salt intermediate, followed by in situ cyclization to yield the imidazopyridine derivatives [1]. This mechanistic understanding has guided the development of more sophisticated synthetic approaches for complex targets such as CCT129202.

For the CCT129202 synthetic pathway, condensation reactions serve as a critical foundation. The synthetic process commenced with 4,5-dichloro-3-nitropyridin-2-amine as the starting material [6] [7]. The specific condensation methodology employed involves the formation of key intermediates through carefully controlled reaction conditions that preserve the electronic properties essential for subsequent transformations.

Multicomponent Reaction Approaches

Multicomponent reactions have emerged as powerful tools for imidazopyridine synthesis, offering enhanced efficiency and broad substrate scope [8] [9] [10]. The Groebke-Blackburn-Bienaymé reaction stands as the most prominent example, enabling the simultaneous formation of multiple bonds through the combination of 2-aminopyridine, aldehydes, and isonitriles [11] [12].

DiMauro and colleagues developed a particularly effective microwave-assisted strategy for synthesizing 2,6-disubstituted-3-aminoimidazopyridines using a "one-pot" cyclization technique [5]. This approach leverages microwave irradiation to enhance reaction rates and efficiency, demonstrating exceptional versatility across diverse substrate combinations. The adoption of microwave technology represents a significant advancement in synthesis methodology, reducing reaction times while maintaining high yields.

Recent developments have expanded multicomponent approaches to include novel transformations. Nath and colleagues reported a multicomponent reaction-initiated synthesis involving Groebke-Blackburn-Bienaymé reactions followed by N-acylation, intramolecular Diels-Alder reactions, and dehydrative re-aromatization [8] [9] [10]. This sophisticated sequence demonstrates the potential for combining multiple reaction types within a single synthetic sequence.

The application of multicomponent methodologies to CCT129202 synthesis involves strategic selection of reaction components that enable efficient construction of the imidazo[4,5-b]pyridine core while incorporating the necessary substitution patterns for Aurora kinase inhibition. The specific multicomponent approach employed must accommodate the electronic requirements of the dimethylamino phenyl substituent and the chlorinated pyridine ring system [3] [13].

Oxidative Coupling Mechanisms

Oxidative coupling represents a particularly elegant approach to imidazopyridine synthesis, often employing transition metal catalysts in combination with atmospheric oxygen as the oxidant [11] [14] [15]. Palladium-catalyzed oxidative cross-coupling between imidazopyridines and azoles has been developed as an effective method for constructing complex heterocyclic frameworks [14].

Iodine-mediated oxidative coupling has emerged as a particularly attractive metal-free alternative [16] [17]. Samanta and Bera demonstrated a novel transition-metal-free route leading to imidazo[1,2-a]pyridine derivatives through iodine-mediated oxidative coupling between 2-aminopyridine and aromatic terminal alkynes [16]. This methodology offers operational simplicity while maintaining high efficiency across diverse substrate combinations.

Electrochemical oxidative coupling approaches have gained prominence as environmentally friendly alternatives to traditional metal-catalyzed processes [18] [19]. These methods employ electrochemical cells to generate reactive intermediates without requiring stoichiometric oxidants or metal catalysts. The electrochemical dehydrogenative homo-coupling reaction of imidazopyridine-based heterocycles affords biheteroaryls with excellent chemical yields and high regioselectivities [18].

The synthesis of CCT129202 likely incorporates oxidative coupling elements during the formation of the piperazine-thiazole linkage. The specific oxidative conditions must be carefully controlled to prevent unwanted side reactions while promoting the desired bond-forming processes [20] [21].

Structure Optimization and SAR Development

The development of CCT129202 involved extensive structure-activity relationship studies to optimize Aurora kinase inhibition while maintaining selectivity over other kinase targets [22] [23] [24]. The imidazo[4,5-b]pyridine scaffold provides an excellent foundation for SAR exploration due to its multiple sites for structural modification.

Key structural features of CCT129202 include the 6-chloro-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridin-7-yl core connected to a piperazine linker and terminated with a thiazole acetamide group [3] [13] [25]. Each of these components contributes to the overall biological activity through specific protein-ligand interactions.

The dimethylamino phenyl substituent at the 2-position of the imidazopyridine core plays a crucial role in Aurora kinase binding [22]. SAR studies have demonstrated that modifications to this aromatic system significantly impact both potency and selectivity. The electron-donating nature of the dimethylamino group enhances binding affinity through favorable electronic interactions with the ATP-binding site of Aurora kinases.

The chlorine substitution at the 6-position of the pyridine ring provides optimal steric and electronic properties for target engagement [26]. Computational modeling studies have revealed that this halogen substitution forms specific interactions within the Aurora kinase active site, contributing to the high selectivity observed for CCT129202.

The piperazine linker serves as a conformationally flexible spacer that positions the thiazole acetamide group in the optimal orientation for protein binding [20] [21]. SAR investigations have shown that alternative linkers generally result in reduced activity, highlighting the importance of this specific structural element.

Structure optimization efforts led to the identification of compound 27e as an improved analog with enhanced potency against Aurora kinases (Aurora-A Kd = 7.5 nM, Aurora-B Kd = 48 nM) [22]. This optimization involved systematic modification of the C7-imidazo[4,5-b]pyridine derivatization guided by computational modeling approaches.

Cyclization Mechanisms in Synthesis Pathway

The formation of the imidazopyridine core in CCT129202 involves sophisticated cyclization mechanisms that must be carefully controlled to achieve the desired regiochemistry and stereochemistry [27] [28]. Understanding these mechanistic pathways is essential for optimizing synthetic efficiency and minimizing unwanted side products.

The primary cyclization mechanism involves initial imine formation between the amino group of the pyridine precursor and an electrophilic carbon center [1] [27]. This intermediate then undergoes intramolecular nucleophilic attack to form the imidazole ring, followed by aromatization to generate the final imidazopyridine structure.

Computational studies using density functional theory have provided detailed insights into the cyclization transition states [8]. These calculations reveal that the relative orientation of reactive groups significantly influences the activation energy for ring closure. Steric interactions between substituents can either facilitate or hinder the cyclization process, depending on their specific positioning.

For CCT129202 synthesis, the cyclization must accommodate the presence of the chlorine substituent and the dimethylamino phenyl group [3] [4]. The electronic effects of these substituents influence the nucleophilicity of the amino group and the electrophilicity of the carbonyl component, thereby affecting the overall reaction rate and selectivity.

Alternative cyclization mechanisms have been explored for related imidazopyridine targets. Oxidative cyclization involving copper, silver, or palladium-based catalysts offers complementary reactivity patterns [11] [15]. These metal-catalyzed processes often proceed through different mechanistic pathways that can provide access to otherwise difficult structural motifs.

The intramolecular Diels-Alder approach represents another sophisticated cyclization strategy [8] [9]. This methodology involves the formation of a diene-dienophile system followed by [4+2] cycloaddition and subsequent dehydrative re-aromatization. While not directly applicable to CCT129202 synthesis, this approach demonstrates the diversity of cyclization mechanisms available for imidazopyridine construction.

Analytical Characterization Techniques

Comprehensive analytical characterization of CCT129202 requires the application of multiple complementary techniques to confirm structure, purity, and physical properties [29] [30] [31] [32] [33]. Each analytical method provides specific information essential for complete compound characterization.

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation [30] [32] [33] [34]. Proton NMR spectra of CCT129202 consistently show patterns consistent with the proposed structure, with characteristic signals for the dimethylamino group, aromatic protons, and the piperazine-thiazole moiety. Carbon-13 NMR provides additional structural confirmation through the observation of quaternary carbons and heterocyclic signals.

High-performance liquid chromatography enables precise purity determination, with CCT129202 typically exhibiting purities exceeding 98% as determined by peak area integration [29] [30] [32] [33] [35]. The HPLC method also provides valuable information regarding potential impurities and degradation products.

Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support the proposed structure [31] [33]. The molecular ion peak at m/z 497.02 corresponds exactly to the calculated molecular weight of CCT129202. Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that can be used for identification and quantification purposes.

X-ray crystallography has provided definitive structural information for related imidazopyridine Aurora kinase inhibitors [36] [37]. These crystal structures reveal detailed three-dimensional conformations and enable the identification of key protein-ligand interactions. While specific crystallographic data for CCT129202 may not be publicly available, related structures provide valuable insights into the binding mode.

Infrared spectroscopy identifies characteristic functional groups through vibrational frequencies [38]. The IR spectrum of CCT129202 shows characteristic C=N stretches from the imidazopyridine core, C=C aromatic stretches, and other diagnostic peaks that confirm the presence of key structural elements.

Ultraviolet-visible spectroscopy provides information regarding electronic transitions and can be used for concentration determination [29]. CCT129202 exhibits characteristic absorption maxima at 267, 348, and 404 nm, which are consistent with the extended conjugated system present in the molecule.

| Analytical Technique | Key Information Obtained | Validation Parameters |

|---|---|---|

| 1H NMR Spectroscopy | Chemical shifts consistent with structure | Coupling patterns, integration ratios |

| HPLC Analysis | Purity >98%, retention time consistency | Peak area, method validation |

| Mass Spectrometry | Molecular ion at m/z 497.02 | Accurate mass, isotope patterns |

| X-ray Crystallography | Three-dimensional structure | Bond lengths, angles, conformation |

| IR Spectroscopy | Functional group identification | Vibrational frequencies |

| UV-Vis Spectroscopy | Electronic transitions λmax 267, 348, 404 nm | Absorption coefficients |

The comprehensive analytical characterization of CCT129202 demonstrates the importance of employing multiple complementary techniques to ensure complete structural and purity confirmation. This multi-faceted approach provides the foundation for reliable biological evaluation and pharmaceutical development activities.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Chan F, Sun C, Perumal M, Nguyen QD, Bavetsias V, McDonald E, Martins V, Wilsher NE, Raynaud FI, Valenti M, Eccles S, Te Poele R, Workman P, Aboagye EO, Linardopoulos S. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Mol Cancer Ther. 2007 Dec;6(12 Pt 1):3147-57. PubMed PMID: 18089709.